N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide
Description
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at the 3-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-methoxyethyl substituent. This structural motif combines a heteroaromatic pyridine core with a sulfonamide linkage and a methoxyethyl-furan side chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-17-12(11-5-3-7-18-11)9-14-19(15,16)10-4-2-6-13-8-10/h2-8,12,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFVXTAJXWRFNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide typically involves the reaction of 2-(furan-2-yl)-2-methoxyethanamine with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a protein tyrosine kinase inhibitor, which could be useful in cancer treatment.
Biological Studies: The compound’s interactions with various enzymes and proteins are of interest for understanding biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that regulate cell proliferation, growth, and differentiation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(furan-2-yl)-2-methoxyethyl]pyridine-3-sulfonamide and related sulfonamide derivatives:
Key Structural and Functional Insights
Core Structure Variations :
- The user’s compound and compound 9 share a pyridine-3-sulfonamide core, which is critical for interactions with enzymes like AChE . In contrast, the compound from uses a benzenesulfonamide scaffold, which may alter target selectivity or binding kinetics.
- Goxalapladib employs a naphthyridine-acetamide core, demonstrating that diverse heterocycles can be paired with methoxyethyl-piperidine motifs for cardiovascular applications.
Substituent Effects: Furan vs. These differences could modulate membrane permeability or metabolic stability. Methoxyethyl Functionality: The methoxyethyl group in the user’s compound and Goxalapladib may enhance solubility compared to bulkier substituents (e.g., pyrrolidone-piperidine in ).
Biological Implications :
- Compound 9 ’s potent AChE inhibition (IC₅₀ = 0.01 µM) suggests that pyridine-3-sulfonamides with extended aromatic/heterocyclic substituents are effective in neurological targets. The user’s compound’s furan-methoxyethyl side chain might offer unique binding interactions, though activity data are lacking.
- Goxalapladib’s anti-atherosclerotic activity highlights the therapeutic versatility of methoxyethyl-piperidine motifs, which could inspire analogous applications for the user’s compound.
Research Findings and Implications
- Synthetic Strategies : The synthesis of sulfonamide derivatives often involves reacting amines with sulfonyl chlorides in pyridine , a method likely applicable to the user’s compound.
- Structure-Activity Relationships (SAR) :
- Bulky substituents (e.g., pyrrolidone-piperidine in ) enhance AChE inhibition, while smaller groups (e.g., methoxyethyl-furan) may optimize pharmacokinetics.
- Fluorinated or methoxy-aromatic groups (e.g., in and ) improve target affinity but may reduce metabolic stability compared to furan-based systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
